molecular formula C20H18N4O5 B4307277 N-(2-methoxydibenzo[b,d]furan-3-yl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide

N-(2-methoxydibenzo[b,d]furan-3-yl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide

Cat. No. B4307277
M. Wt: 394.4 g/mol
InChI Key: WWZMTOVNSYASHG-UHFFFAOYSA-N
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Description

N-(2-methoxydibenzo[b,d]furan-3-yl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide, also known as MN-64, is a novel compound that has gained significant attention in the field of scientific research. This compound belongs to the class of pyrazole-based compounds and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of N-(2-methoxydibenzo[b,d]furan-3-yl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide is not fully understood yet. However, it has been suggested that N-(2-methoxydibenzo[b,d]furan-3-yl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide inhibits the activity of phosphodiesterase 10A (PDE10A), which is an enzyme that plays a crucial role in the regulation of intracellular signaling pathways. By inhibiting the activity of PDE10A, N-(2-methoxydibenzo[b,d]furan-3-yl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide increases the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in the intracellular signaling pathways. This, in turn, leads to the activation of protein kinase A (PKA) and protein kinase G (PKG), which are involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-(2-methoxydibenzo[b,d]furan-3-yl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide has been found to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in these processes. N-(2-methoxydibenzo[b,d]furan-3-yl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide has also been found to inhibit the migration and invasion of cancer cells by regulating the expression of genes involved in these processes. Moreover, N-(2-methoxydibenzo[b,d]furan-3-yl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide has been found to have anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins.

Advantages and Limitations for Lab Experiments

N-(2-methoxydibenzo[b,d]furan-3-yl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide has several advantages for lab experiments. It has shown potent antitumor activity in various cancer cell lines, making it a potential candidate for the development of anticancer drugs. Moreover, N-(2-methoxydibenzo[b,d]furan-3-yl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory diseases. However, N-(2-methoxydibenzo[b,d]furan-3-yl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide has some limitations as well. The synthesis of N-(2-methoxydibenzo[b,d]furan-3-yl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide is a complex process that requires multiple steps, which makes it difficult to produce in large quantities. Moreover, the mechanism of action of N-(2-methoxydibenzo[b,d]furan-3-yl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide is not fully understood yet, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the research on N-(2-methoxydibenzo[b,d]furan-3-yl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide. First, more studies are needed to understand the mechanism of action of N-(2-methoxydibenzo[b,d]furan-3-yl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide and its potential targets in the intracellular signaling pathways. Second, more studies are needed to optimize the synthesis method of N-(2-methoxydibenzo[b,d]furan-3-yl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide and to develop more efficient methods for its production. Third, more studies are needed to evaluate the pharmacokinetics and pharmacodynamics of N-(2-methoxydibenzo[b,d]furan-3-yl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide in vivo, which will help in the development of its therapeutic potential. Fourth, more studies are needed to evaluate the safety and toxicity of N-(2-methoxydibenzo[b,d]furan-3-yl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide in animal models, which will help in the development of its clinical potential. Fifth, more studies are needed to evaluate the potential of N-(2-methoxydibenzo[b,d]furan-3-yl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide as a therapeutic agent for various inflammatory diseases, including arthritis, colitis, and psoriasis. Sixth, more studies are needed to evaluate the potential of N-(2-methoxydibenzo[b,d]furan-3-yl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide as a therapeutic agent for various neurological disorders, including Parkinson's disease, schizophrenia, and depression.
Conclusion:
N-(2-methoxydibenzo[b,d]furan-3-yl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide is a novel compound that has shown promising results in various scientific research studies. It has potent antitumor activity in various cancer cell lines and has anti-inflammatory and analgesic effects, making it a potential candidate for the development of anticancer drugs and the treatment of various inflammatory diseases. However, more studies are needed to understand the mechanism of action of N-(2-methoxydibenzo[b,d]furan-3-yl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide and to optimize its therapeutic potential.

Scientific Research Applications

N-(2-methoxydibenzo[b,d]furan-3-yl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide has shown promising results in various scientific research studies. It has been found to have potent antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(2-methoxydibenzo[b,d]furan-3-yl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide has also been found to inhibit the growth of cancer stem cells, which are responsible for tumor initiation and progression. Moreover, N-(2-methoxydibenzo[b,d]furan-3-yl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory diseases.

properties

IUPAC Name

N-(2-methoxydibenzofuran-3-yl)-4-(4-nitropyrazol-1-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O5/c1-28-19-9-15-14-5-2-3-6-17(14)29-18(15)10-16(19)22-20(25)7-4-8-23-12-13(11-21-23)24(26)27/h2-3,5-6,9-12H,4,7-8H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWZMTOVNSYASHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)CCCN4C=C(C=N4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxydibenzo[b,d]furan-3-yl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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